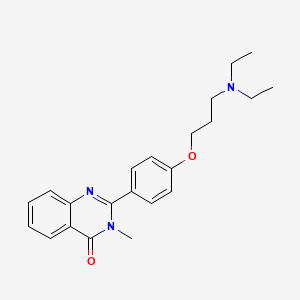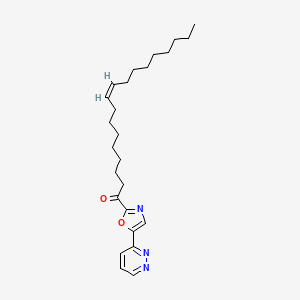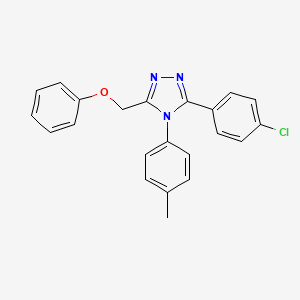
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid, often involves the construction of the indole ring system. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, which consistently gives the corresponding indole in a 40–50% yield .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-alkylamines.
Aplicaciones Científicas De Investigación
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to proteins and enzymes, modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-3-yl)propanoic acid: Another indole derivative with similar structural features.
2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid: A compound with a naphthoylamino group attached to the indole ring.
2-amino-3-(1H-indol-3-yl)propanoic acid:
Uniqueness
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to its specific functional groups and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7(13(18)19)15-12(17)11(16)9-6-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,17)(H,18,19) |
Clave InChI |
BLCWHIJOIFCPLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)






![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)

